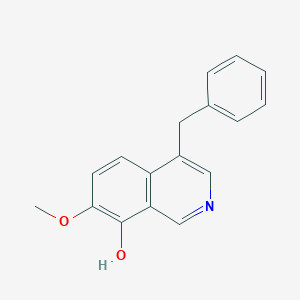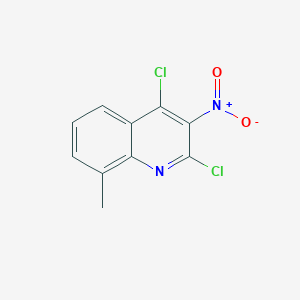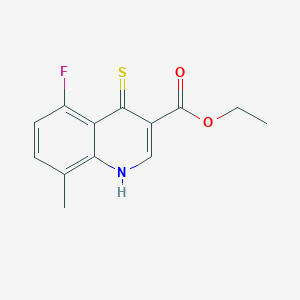
2-Chloro-3-(2-ethylaziridin-1-yl)naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Chloro-3-(2-ethylaziridin-1-yl)naphthalene-1,4-dione typically involves the reaction of 2-chloro-1,4-naphthoquinone with 2-ethylaziridine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-Chloro-3-(2-ethylaziridin-1-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in understanding cellular mechanisms and interactions.
Industry: It can be used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(2-ethylaziridin-1-yl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can disrupt cellular membranes, leading to increased permeability and leakage of cellular contents. This mechanism is particularly effective against fungal cells, making it a potent antifungal agent . The molecular targets and pathways involved include the disruption of membrane integrity and interference with cellular respiration.
Comparaison Avec Des Composés Similaires
2-Chloro-3-(2-ethylaziridin-1-yl)naphthalene-1,4-dione can be compared with other naphthoquinone derivatives such as:
2,3-Dibromonaphthalene-1,4-dione: Known for its potent antifungal activity but with higher cytotoxicity.
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Similar structure but different substituents, leading to variations in biological activity.
The uniqueness of this compound lies in its specific aziridine substituent, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
6336-35-2 |
|---|---|
Formule moléculaire |
C14H12ClNO2 |
Poids moléculaire |
261.70 g/mol |
Nom IUPAC |
2-chloro-3-(2-ethylaziridin-1-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H12ClNO2/c1-2-8-7-16(8)12-11(15)13(17)9-5-3-4-6-10(9)14(12)18/h3-6,8H,2,7H2,1H3 |
Clé InChI |
MGRRBSVCSKJMCX-UHFFFAOYSA-N |
SMILES canonique |
CCC1CN1C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(1-Oxa-7-azaspiro[4.5]decan-3-ylamino)picolinonitrile](/img/structure/B11857078.png)





![2-[2-(4-Hydroxyphenyl)ethyl]quinolin-8-ol](/img/structure/B11857104.png)

![2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid](/img/structure/B11857116.png)


![3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzaldehyde](/img/structure/B11857124.png)
